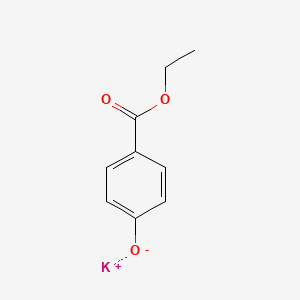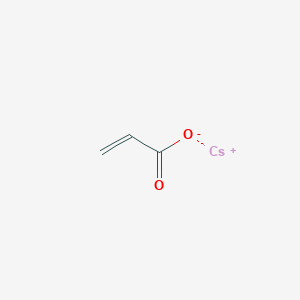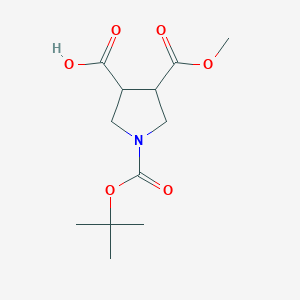
1-(Tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(Tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 902835-87-4 . It has a molecular weight of 273.29 . This compound is typically in solid form and is used in scientific research . Its applications range from drug development to organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.Applications De Recherche Scientifique
Structural Analysis and Synthesis
The molecule of interest, due to its structural complexity, has been the subject of various studies focusing on its synthesis and structural analysis. For instance, research on similar compounds, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, highlights the significance of the pyrrolidine ring's conformation and its interactions within the crystal structure, which are crucial for understanding the molecule's reactivity and potential applications in synthesis (Jing Yuan et al., 2010).
Chemical Reactions and Derivatives
Research into the reactions and derivatives of compounds related to 1-(Tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has yielded insights into their potential applications. For example, the coupling of arylboronic acids with partially reduced pyridine derivatives to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates opens pathways for creating diverse chemical entities for further study (D. Wustrow & L. Wise, 1991).
Application in Singlet Oxygen Reactions
Significantly, the molecule and its analogs have been used in studies involving singlet oxygen reactions to yield pyrrole precursors for compounds like prodigiosin, suggesting applications in synthesizing biologically active molecules (H. Wasserman et al., 2004). This type of research is pivotal for pharmaceutical development and understanding reaction mechanisms in organic chemistry.
Protective Group Chemistry
The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protective group for amino acids. Research into the base-induced dimerization of urethane-protected amino acid N-carboxyanhydrides to form pyrrolidine analogs illustrates the utility of the Boc group in facilitating complex organic syntheses, highlighting the broader applicability of such molecules in synthetic chemistry (J. Leban & K. Colson, 1996).
Novel Synthesis Methods
Additionally, novel methods for synthesizing ortho-linked polyamides using derivatives that include tert-butyl groups demonstrate the ongoing exploration into the chemical versatility and utility of compounds bearing tert-butoxycarbonyl and methoxycarbonyl functional groups, further underscoring their importance in materials science (S. Hsiao et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRQXIQGLPCWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635100 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
902835-87-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



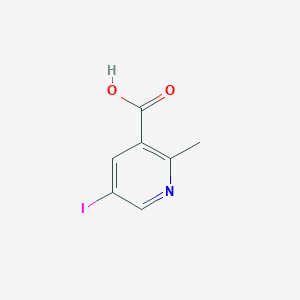

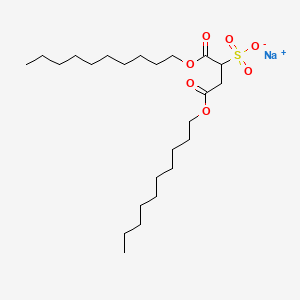
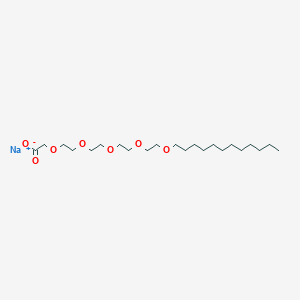
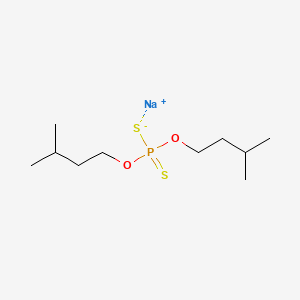
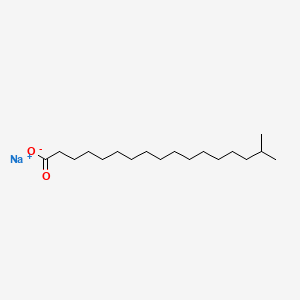
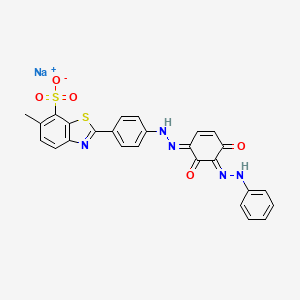
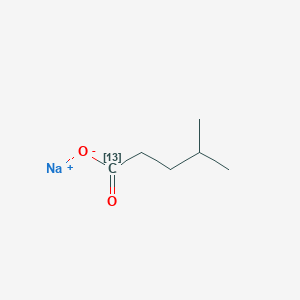
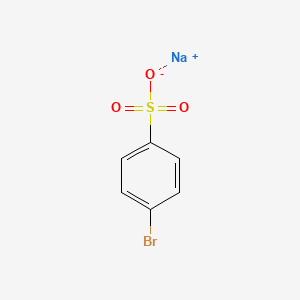
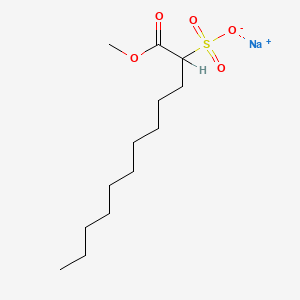
![sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate](/img/no-structure.png)
![Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate](/img/structure/B1630111.png)
